molecular formula C21H24O2 B14782393 (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14782393
M. Wt: 308.4 g/mol
InChI Key: BJJXHLWLUDYTGC-JSRAGOMMSA-N
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Description

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one is a synthetic steroidal compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one typically involves multiple steps, starting from simpler steroidal precursors. The key steps often include:

    Ethynylation: Introduction of the ethynyl group at the 17th position.

    Hydroxylation: Addition of a hydroxyl group at the 17th position.

    Cyclization: Formation of the cyclopenta[a]phenanthrene ring system.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Various substitution reactions can occur, particularly at the ethynyl and hydroxyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce more saturated steroids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study steroidal chemistry and reaction mechanisms. It serves as a precursor for the synthesis of more complex steroidal molecules.

Biology

In biological research, the compound is studied for its interactions with steroid receptors and its potential effects on cellular processes.

Medicine

Medically, the compound has been investigated for its potential use in hormone replacement therapy and as a treatment for certain hormonal disorders.

Industry

In the industrial sector, the compound is used in the synthesis of various steroidal drugs and as an intermediate in the production of other bioactive molecules.

Mechanism of Action

The mechanism of action of (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing the expression of target genes. This can lead to various physiological effects, depending on the specific receptor and tissue involved.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A naturally occurring estrogen with a similar steroidal structure.

    Testosterone: A naturally occurring androgen with a similar core structure but different functional groups.

    Norethindrone: A synthetic progestin with structural similarities.

Uniqueness

What sets (13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one apart is its specific functional groups and stereochemistry, which confer unique binding properties and biological activities compared to other steroids.

Properties

Molecular Formula

C21H24O2

Molecular Weight

308.4 g/mol

IUPAC Name

(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H24O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,9,11,13,18-19,23H,3,5-8,10,12H2,1H3/t18?,19?,20-,21-/m0/s1

InChI Key

BJJXHLWLUDYTGC-JSRAGOMMSA-N

Isomeric SMILES

CC[C@]12C=CC3=C4CCC(=O)C=C4CCC3C1CC[C@]2(C#C)O

Canonical SMILES

CCC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2(C#C)O

Origin of Product

United States

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